![molecular formula C21H10F16N2O2 B3041420 N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide CAS No. 288161-39-7](/img/structure/B3041420.png)
N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide
描述
N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide is a useful research compound. Its molecular formula is C21H10F16N2O2 and its molecular weight is 626.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'1-[4-(Trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H10F16N2O2
- Molecular Weight : 626.29 g/mol
- CAS Number : Not specified in the sources
Synthesis
The synthesis of this compound typically involves multiple steps starting from 4-(trifluoromethyl)benzoyl chloride and various hydrazine derivatives. The synthetic routes often utilize nucleophilic substitution reactions under controlled conditions to yield the final product.
Enzyme Inhibition
Research indicates that derivatives of the compound exhibit notable inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the regulation of neurotransmission and are targeted in the treatment of neurodegenerative diseases.
- IC50 Values :
- AChE: Ranges from 27.04 to 106.75 µM
- BuChE: Ranges from 58.01 to 277.48 µM
Some derivatives demonstrated IC50 values lower than that of rivastigmine, a clinically used AChE inhibitor .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. avium, M. kansasii). The minimum inhibitory concentrations (MIC) reported indicate moderate activity:
- MIC Values :
The biological activity is attributed to the compounds acting as non-covalent inhibitors that bind close to the active sites of the target enzymes. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity and specificity .
Study on Hydrazine Derivatives
In a study focusing on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides:
- Derivatives were synthesized and screened for their enzyme inhibition capabilities.
- The most potent compounds were identified as selective inhibitors for AChE with promising antimicrobial properties against Mycobacterium species .
Cytotoxicity Assessment
The cytotoxic effects of these compounds were assessed on eukaryotic cell lines (HepG2 and MonoMac6), revealing that they did not exhibit significant cytostatic properties at the concentrations tested .
Summary Table of Biological Activities
Activity Type | Target Enzyme/Bacteria | IC50/MIC Values | Remarks |
---|---|---|---|
AChE Inhibition | Acetylcholinesterase (AChE) | 27.04 - 106.75 µM | Some derivatives more potent than rivastigmine |
BuChE Inhibition | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 µM | Moderate inhibition observed |
Antimicrobial Activity | Mycobacterium tuberculosis | MIC ≥ 62.5 µM | Moderate activity |
Antimicrobial Activity | M. avium | MICs ranged from 125 - 250 µM | Mild activity |
科学研究应用
Antimicrobial Activity
Research has indicated that derivatives of hydrazine compounds similar to TFHCBH exhibit antimicrobial properties. For instance, studies on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated their effectiveness against various bacterial strains including Mycobacterium tuberculosis. These compounds were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition
The ability of TFHCBH and its derivatives to act as enzyme inhibitors has been explored in several studies. The inhibition of AChE is particularly noteworthy as it suggests potential applications in developing therapeutics for cognitive disorders. The IC50 values for some derivatives were reported to be lower than those of established drugs like rivastigmine .
Anticancer Activity
Compounds related to TFHCBH have shown promise as anticancer agents. The structural characteristics of the trifluoromethyl group have been linked to enhanced biological activity against cancer cell lines. Studies have reported that certain hydrazone derivatives display cytotoxic effects on various cancer cells, indicating a potential for developing new anticancer therapies .
Metal Chelation
Research has also highlighted the metal-chelating properties of compounds similar to TFHCBH. This characteristic can be leveraged in environmental applications to remove heavy metals from contaminated water sources or in medical contexts for treating metal toxicity .
Case Studies and Experimental Findings
属性
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10F16N2O2/c22-15(23,17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)37)12-4-2-1-3-11(12)14(41)39-38-13(40)9-5-7-10(8-6-9)16(24,25)26/h1-8H,(H,38,40)(H,39,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYPTPMUPMVQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10F16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。